molecular formula C19H38N2O2 B13812281 Dodecanamide, N-[3-(4-morpholinyl)propyl]- CAS No. 66161-53-3

Dodecanamide, N-[3-(4-morpholinyl)propyl]-

Cat. No.: B13812281
CAS No.: 66161-53-3
M. Wt: 326.5 g/mol
InChI Key: QKJRNVLZJXENQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecanamide, N-[3-(4-morpholinyl)propyl]- is a chemical compound with the molecular formula C19H38N2O2 It is a derivative of dodecanamide, where the amide nitrogen is substituted with a 3-(4-morpholinyl)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecanamide, N-[3-(4-morpholinyl)propyl]- typically involves the reaction of dodecanoyl chloride with N-(3-aminopropyl)morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N-[3-(4-morpholinyl)propyl]- can undergo various chemical reactions, including:

    Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: N-[3-(4-morpholinyl)propyl]dodecanamide N-oxide.

    Reduction: N-[3-(4-morpholinyl)propyl]dodecylamine.

    Substitution: Various substituted amides depending on the substituent used.

Scientific Research Applications

Dodecanamide, N-[3-(4-morpholinyl)propyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Used in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of Dodecanamide, N-[3-(4-morpholinyl)propyl]- depends on its application. For instance, if used as an antimicrobial agent, it may disrupt microbial cell membranes due to its amphiphilic nature. The morpholine ring can interact with biological targets, potentially inhibiting enzymes or receptors involved in microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Dodecanamide, N-propyl-: Similar structure but lacks the morpholine ring.

    N-(3-Aminopropyl)morpholine: Similar structure but lacks the dodecanamide moiety.

Uniqueness

Dodecanamide, N-[3-(4-morpholinyl)propyl]- is unique due to the presence of both the dodecanamide and morpholine moieties, which confer distinct physicochemical properties and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications.

Properties

CAS No.

66161-53-3

Molecular Formula

C19H38N2O2

Molecular Weight

326.5 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)dodecanamide

InChI

InChI=1S/C19H38N2O2/c1-2-3-4-5-6-7-8-9-10-12-19(22)20-13-11-14-21-15-17-23-18-16-21/h2-18H2,1H3,(H,20,22)

InChI Key

QKJRNVLZJXENQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCN1CCOCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.